
3-(4-Fluorophenyl)oxolane-2,5-dione
カタログ番号 B2584556
CAS番号:
630067-33-3
分子量: 194.161
InChIキー: WARUQKOWYKHXOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
- Multicomponent reactions involving similar compounds have been utilized for synthesizing complex organic molecules. For instance, a study highlighted the Aldol–Michael addition reactions involving components like N,N-dimethylbarbituric acid and cyclohexane-1,3-dione, indicating the strategic use of fluorophenyl derivatives in synthesizing novel organic compounds with defined molecular structures through aqueous solutions, which are confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Materials Science and Photophysics
- The design and synthesis of materials with specific light-induced properties have been explored, where compounds with fluorophenyl groups play a critical role. For example, the development of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions demonstrates the importance of such structural units in creating materials with unique electronic and photophysical properties (He et al., 2021).
Chemical Sensors and Environmental Monitoring
- The use of fluorophenyl derivatives in constructing fluorescent sensors for detecting toxic chemicals like oxalyl chloride and phosgene showcases their potential in environmental monitoring and public safety. Such sensors operate based on a "turn-on" fluorescence mode, triggered by specific reactions with the target analytes, underscoring the versatility of fluorophenyl-based compounds in sensor development (Zhang et al., 2017).
Quantum Chemical Studies
- Comparative quantum chemical studies on derivatives similar to "3-(4-Fluorophenyl)oxolane-2,5-dione" provide insights into their molecular structures, electronic properties, and potential reactivity. This underscores the utility of computational methods in predicting the behavior and applications of novel organic compounds (Shukla et al., 2017).
特性
IUPAC Name |
3-(4-fluorophenyl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARUQKOWYKHXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)oxolane-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-Methoxy-5-nitrophenyl)ethan-1-amine
897552-50-0

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)
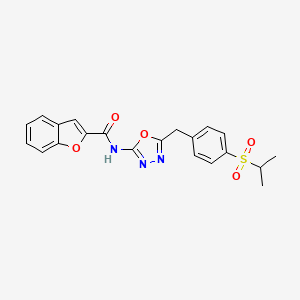
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584476.png)
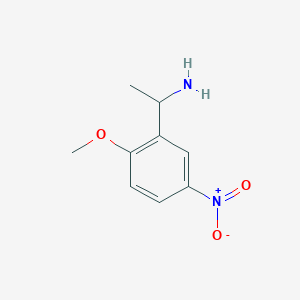
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2584480.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584482.png)


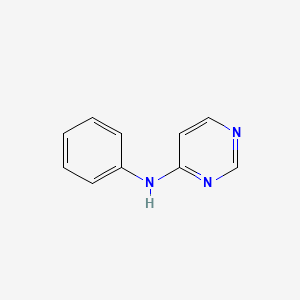
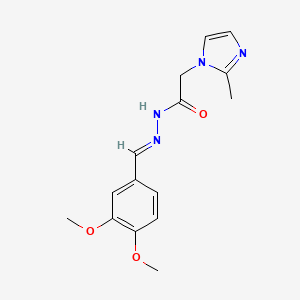
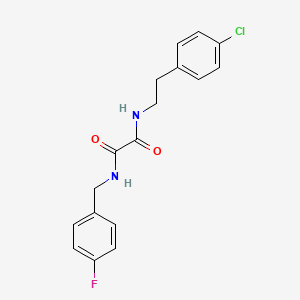
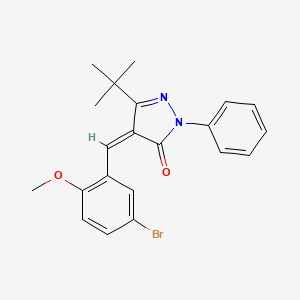
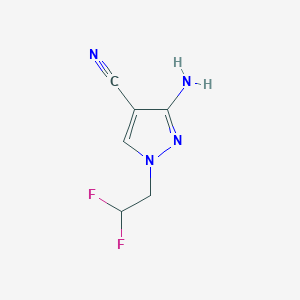
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)